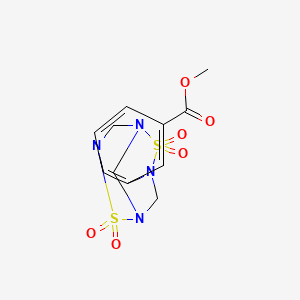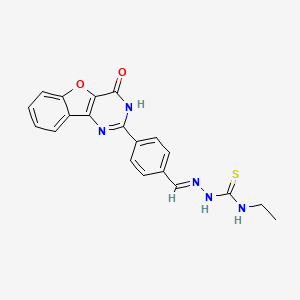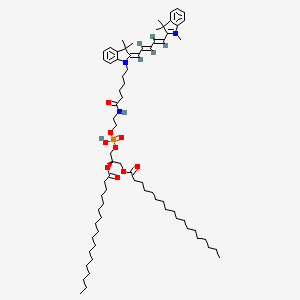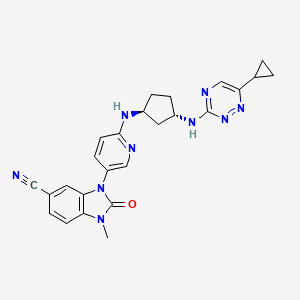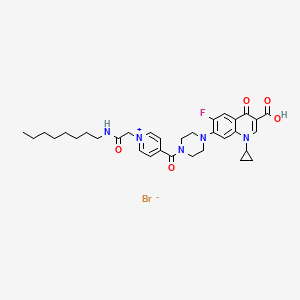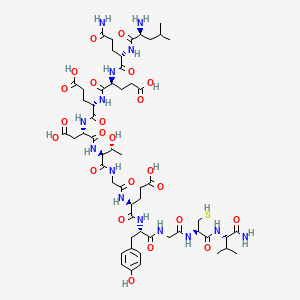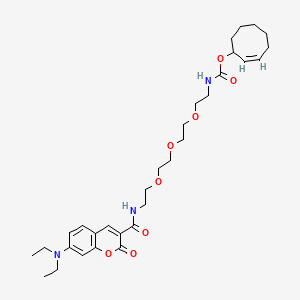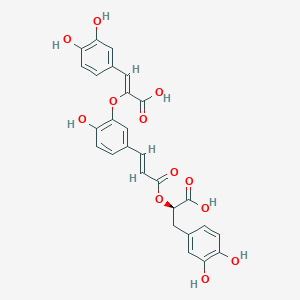
2,3-Diethylpyrazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylpyrazine-d5 is a deuterated derivative of 2,3-Diethylpyrazine, which is a nitrogen-containing heterocyclic compound. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. This compound is particularly valuable in the field of drug development and analytical chemistry due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpyrazine-d5 typically involves the deuteration of 2,3-DiethylpyrazineOne common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while minimizing side reactions and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethylpyrazine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring .
Applications De Recherche Scientifique
2,3-Diethylpyrazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Mécanisme D'action
The mechanism of action of 2,3-Diethylpyrazine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diethylpyrazine: The non-deuterated form of 2,3-Diethylpyrazine-d5.
2,3-Dimethylpyrazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpyrazine: Another isomer with ethyl groups at different positions on the pyrazine ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
141.22 g/mol |
Nom IUPAC |
2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
Clé InChI |
GZXXANJCCWGCSV-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC |
SMILES canonique |
CCC1=NC=CN=C1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


